3-benzyl-4-methyl-4H-1,2,4-triazole
CAS No.: 27844-50-4
Cat. No.: VC5493328
Molecular Formula: C10H11N3
Molecular Weight: 173.219
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 27844-50-4 |
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Molecular Formula | C10H11N3 |
Molecular Weight | 173.219 |
IUPAC Name | 3-benzyl-4-methyl-1,2,4-triazole |
Standard InChI | InChI=1S/C10H11N3/c1-13-8-11-12-10(13)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3 |
Standard InChI Key | RUTQEMDEYPRFRE-UHFFFAOYSA-N |
SMILES | CN1C=NN=C1CC2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
3-Benzyl-4-methyl-4H-1,2,4-triazole belongs to the 1,2,4-triazole family, characterized by a five-membered ring containing three nitrogen atoms at positions 1, 2, and 4. The benzyl group (-CH₂C₆H₅) is attached to the nitrogen at position 3, while a methyl group (-CH₃) substitutes the nitrogen at position 4, creating a sterically hindered structure that influences reactivity and intermolecular interactions .
Table 1: Molecular and Physicochemical Properties
The absence of reported melting point data underscores the need for further experimental characterization. Analogous triazoles, such as 4-methyl-4H-1,2,4-triazole, exhibit melting points between 90–92°C , suggesting that the benzyl substitution may alter thermal stability.
Synthesis and Industrial Production
Multi-Step Organic Synthesis
The synthesis of 3-benzyl-4-methyl-4H-1,2,4-triazole follows a modular approach similar to methodologies described for related triazole derivatives . A representative pathway involves:
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Esterification: Starting with a benzoic acid derivative (e.g., 3-bromobenzoic acid), conversion to methyl ester via reaction with methanol under acidic conditions .
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Hydrazide Formation: Treatment of the ester with hydrazine hydrate yields the corresponding hydrazide .
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Cyclization: Heating the hydrazide with formic acid or phosphoryl chloride induces cyclization to form the 1,2,4-triazole core .
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Functionalization: Alkylation or coupling reactions introduce the benzyl and methyl groups. For example, cross-dehydrogenative coupling (CDC) using n-Bu₄NI/TBHP catalysts enables C–N bond formation between triazole precursors and methylarenes .
Critical Reaction Parameters
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Catalysts: Tetrabutylammonium iodide (n-Bu₄NI) and tert-butyl hydroperoxide (TBHP) enhance coupling efficiency .
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Yield Optimization: Purification via column chromatography or recrystallization ensures ≥97% purity for pharmaceutical use .
Spectroscopic Characterization
Infrared (IR) Spectroscopy
Key IR absorptions include:
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N–H stretching at 3200–3400 cm⁻¹ (absent in fully substituted triazoles).
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C=N vibrations at 1550–1600 cm⁻¹.
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C–H bending modes for methyl and benzyl groups at 1350–1450 cm⁻¹ .
UV-Visible Spectroscopy
The conjugated π-system of the triazole ring and benzyl group results in absorption maxima near 260–280 nm, consistent with aromatic and heteroaromatic systems .
Computational and Theoretical Insights
Density Functional Theory (DFT) Studies
Although DFT analyses specific to 3-benzyl-4-methyl-4H-1,2,4-triazole are lacking, studies on structurally related triazoles reveal:
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HOMO-LUMO Gaps: Compounds with electron-withdrawing substituents exhibit reduced band gaps (e.g., 4.618 eV for a bromophenyl-triazole derivative), enhancing charge transfer capabilities .
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Nonlinear Optical (NLO) Properties: Polarizability (α) and hyperpolarizability (β, γ) values correlate with substituent electronegativity, suggesting that benzyl groups may augment NLO responses .
Table 2: Predicted NLO Properties (Analogous Compounds)
Compound | α (×10⁻²³ esu) | β (×10⁻³⁰ esu) | γ (×10⁻³⁵ esu) |
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Bromophenyl-derivative | 4.195 | 6.317 | 4.314 |
3-Benzyl-derivative (predicted) | 3.8–4.2 | 5.5–6.5 | 3.9–4.5 |
Industrial and Pharmaceutical Relevance
Role in API Synthesis
MolCore BioPharmatech identifies 3-benzyl-4-methyl-4H-1,2,4-triazole as a high-purity intermediate (≥97%) for APIs, underscoring its utility in antiviral, antifungal, and anticancer drug development . The benzyl group enhances lipophilicity, potentially improving blood-brain barrier penetration .
Material Science Applications
Triazole derivatives exhibit promising NLO properties for optoelectronics, including optical limiting and frequency doubling . While direct evidence for 3-benzyl-4-methyl-4H-1,2,4-triazole is limited, its structural similarity to studied compounds suggests applicability in photonic devices.
Future Research Directions
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Experimental Characterization: Determination of melting point, solubility, and crystal structure.
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Biological Activity Screening: Evaluation of antimicrobial, anticancer, and antiviral potency.
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NLO Property Measurement: Hyper-Rayleigh scattering or electric-field-induced second-harmonic generation (EFISH) experiments.
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